molecular formula C19H16ClN5O B3801042 1-{[7-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-3-carbonitrile

1-{[7-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-3-carbonitrile

Cat. No.: B3801042
M. Wt: 365.8 g/mol
InChI Key: JJSRBFMEALTRNB-UHFFFAOYSA-N
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Description

The compound “1-{[7-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-3-carbonitrile” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. This quinoline ring is substituted with a pyrazole ring, another organic compound containing three carbon atoms and two nitrogen atoms in a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an experimental study, it’s challenging to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The presence of the quinoline and pyrazole rings suggests that it might undergo reactions typical for these types of compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, these properties can include things like melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules, often in a biological context. Without specific studies or data, it’s difficult to provide a detailed analysis of the mechanism of action for this compound .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Properties

IUPAC Name

1-[7-chloro-2-(1H-pyrazol-4-yl)quinoline-4-carbonyl]piperidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c20-14-3-4-15-16(19(26)25-5-1-2-12(8-21)11-25)7-17(24-18(15)6-14)13-9-22-23-10-13/h3-4,6-7,9-10,12H,1-2,5,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSRBFMEALTRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=NC3=C2C=CC(=C3)Cl)C4=CNN=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[7-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-3-carbonitrile
Reactant of Route 2
1-{[7-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-3-carbonitrile
Reactant of Route 3
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1-{[7-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-3-carbonitrile
Reactant of Route 4
1-{[7-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-3-carbonitrile
Reactant of Route 5
1-{[7-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-3-carbonitrile
Reactant of Route 6
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1-{[7-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-3-carbonitrile

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